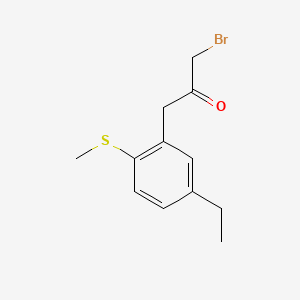
1-Bromo-3-(5-ethyl-2-(methylthio)phenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-3-(5-ethyl-2-(methylthio)phenyl)propan-2-one is an organic compound with a complex structure that includes a bromine atom, an ethyl group, and a methylthio group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(5-ethyl-2-(methylthio)phenyl)propan-2-one typically involves multiple steps. One common method includes the bromination of 3-(5-ethyl-2-(methylthio)phenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
化学反应分析
Types of Reactions
1-Bromo-3-(5-ethyl-2-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and mild heating.
Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvents (e.g., acetic acid), and controlled temperatures.
Reduction: Reducing agents (e.g., sodium borohydride), solvents (e.g., methanol), and low temperatures.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
科学研究应用
1-Bromo-3-(5-ethyl-2-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Bromo-3-(5-ethyl-2-(methylthio)phenyl)propan-2-one depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with enzymes or proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved would depend on the specific context of its use.
相似化合物的比较
Similar Compounds
1-Bromo-3-(5-methyl-2-(methylthio)phenyl)propan-2-one: Similar structure but with a methyl group instead of an ethyl group.
1-Bromo-3-(5-ethyl-2-(ethylthio)phenyl)propan-2-one: Similar structure but with an ethylthio group instead of a methylthio group.
Uniqueness
1-Bromo-3-(5-ethyl-2-(methylthio)phenyl)propan-2-one is unique due to the specific combination of substituents on the phenyl ring, which can influence its reactivity and potential applications. The presence of both an ethyl group and a methylthio group provides distinct chemical properties that can be leveraged in various synthetic and research contexts.
生物活性
1-Bromo-3-(5-ethyl-2-(methylthio)phenyl)propan-2-one is a compound of interest in medicinal chemistry due to its unique structural features, which include a bromine atom, an ethyl group, and a methylthio group attached to a phenyl ring. This compound has been investigated for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula for this compound is C12H15BrOS, with a molecular weight of approximately 285.21 g/mol. The presence of the bromine atom is significant as it can enhance the compound's reactivity and biological activity. The methylthio group may play a role in modulating interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds containing bromine and methylthio groups often exhibit antimicrobial activities. For instance, studies have shown that similar compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
| Compound | Activity | Mechanism |
|---|---|---|
| This compound | Antimicrobial | Inhibits key enzymes in bacterial cell wall synthesis |
| 1-Bromo-3-(5-methyl-2-(hydroxymethyl)phenyl)propan-2-one | Antimicrobial | Potentially similar mechanisms due to structural similarities |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Compounds with similar structures have demonstrated proapoptotic effects on cancer cell lines, inducing apoptosis through mechanisms such as cell cycle arrest and necrosis .
In vitro studies have shown that derivatives of this compound can significantly affect cell viability in various cancer types, including lung, breast, and colon cancers. For example, one study reported that certain derivatives induced late apoptosis in A549 lung cancer cells, with notable percentages of cells undergoing necrosis .
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Proapoptotic Activity : In a study examining derivatives of similar structures, specific compounds exhibited significant proapoptotic effects across multiple cancer cell lines, leading to increased late apoptosis and necrosis rates .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of structurally related compounds found promising results against various bacterial strains, suggesting that the presence of both bromine and sulfur enhances biological activity.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The bromine atom may facilitate binding to these targets, while the methylthio group could modulate the compound's hydrophobicity and reactivity within biological systems .
属性
分子式 |
C12H15BrOS |
|---|---|
分子量 |
287.22 g/mol |
IUPAC 名称 |
1-bromo-3-(5-ethyl-2-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C12H15BrOS/c1-3-9-4-5-12(15-2)10(6-9)7-11(14)8-13/h4-6H,3,7-8H2,1-2H3 |
InChI 键 |
JRXRIZCZMWFDTF-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C=C1)SC)CC(=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















